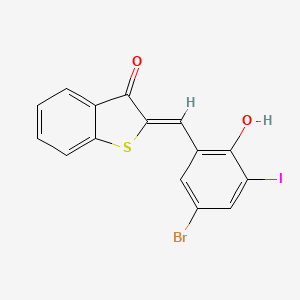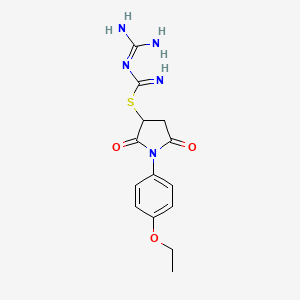![molecular formula C16H12N4O7 B11525495 (2E)-2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11525495.png)
(2E)-2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxo-4-phenylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID is a complex organic compound known for its unique chemical structure and properties This compound features a hydrazine group attached to a dinitrophenyl ring, along with a phenylbutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID typically involves multiple steps, starting with the preparation of the hydrazine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form hydrazine derivatives with different functional groups.
Substitution: The dinitrophenyl group can undergo substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce various hydrazine compounds.
Scientific Research Applications
(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YL]-4-OXO-4-PHENYLBUT-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in the compound’s observed biological effects.
Properties
Molecular Formula |
C16H12N4O7 |
|---|---|
Molecular Weight |
372.29 g/mol |
IUPAC Name |
(E)-2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C16H12N4O7/c21-15(10-4-2-1-3-5-10)9-13(16(22)23)18-17-12-7-6-11(19(24)25)8-14(12)20(26)27/h1-9,17-18H,(H,22,23)/b13-9+ |
InChI Key |
ZBGJWYSYUMXCQA-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(\C(=O)O)/NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11525418.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11525424.png)
![(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11525425.png)

![ethyl 2-[(1H-benzimidazol-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11525442.png)
![4-{[4-Oxo-4-(2,2,2-trifluoroethoxy)butanoyl]amino}benzoic acid](/img/structure/B11525446.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11525456.png)

![N'-[(2,4-dichlorophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11525459.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B11525463.png)
![N-cyclohexyl-5-[(2E)-2-(3-methoxy-4-methylbenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11525471.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11525481.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525488.png)
